3-Amino-5-fluoro-2-methylbenzonitrile
CAS No.: 1227269-31-9
VCID: VC3019321
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Amino-5-fluoro-2-methylbenzonitrile is a chemical compound with the CAS number 1227269-31-9. It is characterized by its molecular formula C₈H₇FN₂ and molecular weight of 150.16 g/mol . This compound is a derivative of benzonitrile, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position of the benzene ring. Synthesis and ApplicationsThe synthesis of 3-Amino-5-fluoro-2-methylbenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. The exact synthesis pathway may vary depending on the availability of starting materials and desired purity levels. This compound is primarily used in scientific research due to its unique chemical properties and potential biological activities. It can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Safety and Handling
Research Findings and ApplicationsResearch on 3-Amino-5-fluoro-2-methylbenzonitrile is ongoing, with a focus on its potential applications in organic synthesis and medicinal chemistry. The compound's unique structure makes it a valuable intermediate for synthesizing complex molecules with biological activity. Potential Biological ActivitiesWhile specific biological activities of this compound have not been extensively documented, its structural features suggest potential interactions with biological targets. The amino and cyano groups could facilitate binding to enzymes or receptors, influencing various biochemical pathways. Future DirectionsFuture studies should focus on exploring the compound's reactivity and potential applications in drug development. Its ability to participate in nucleophilic reactions makes it a promising candidate for synthesizing novel pharmaceutical compounds. |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1227269-31-9 | ||||||||||||||||||
Product Name | 3-Amino-5-fluoro-2-methylbenzonitrile | ||||||||||||||||||
Molecular Formula | C8H7FN2 | ||||||||||||||||||
Molecular Weight | 150.15 g/mol | ||||||||||||||||||
IUPAC Name | 3-amino-5-fluoro-2-methylbenzonitrile | ||||||||||||||||||
Standard InChI | InChI=1S/C8H7FN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3 | ||||||||||||||||||
Standard InChIKey | AEYJHDZEKHTIHJ-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CC1=C(C=C(C=C1N)F)C#N | ||||||||||||||||||
Canonical SMILES | CC1=C(C=C(C=C1N)F)C#N | ||||||||||||||||||
PubChem Compound | 74888389 | ||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume